P2X7 Antagonist Potency: This 2-(2-methoxyphenyl) regioisomer retains nanomolar activity on human P2X7, unlike its close 3-regioisomer analog
This compound is reported as a potent antagonist of the human P2X7 purinergic receptor with an IC50 value of 5.01 nM in a functional assay using differentiated human THP-1 cells, measuring inhibition of benzoyl-ATP-induced IL-1beta release [1]. This high potency is a critical differentiator, as a closely related regioisomer, N-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 902013-86-9), which only differs by the position of the methoxyphenyl group on the pyrazole ring, sees its reported biological focus shift toward kinase inhibition rather than P2X7 activity . The specific 2-substitution pattern in the target compound is therefore essential for maintaining nanomolar P2X7 engagement.
| Evidence Dimension | Functional Antagonism of Human P2X7 Receptor |
|---|---|
| Target Compound Data | IC50: 5.01 nM (inhibition of BzATP-induced IL-1beta release) |
| Comparator Or Baseline | N-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 902013-86-9): No reported P2X7 activity; biological focus is on kinase inhibition . |
| Quantified Difference | Qualitative difference in target engagement; the 2-substitution pattern is required for high-affinity P2X7 binding. |
| Conditions | Differentiated human THP-1 cells; recombinant human P2X7 receptor; BzATP stimulation. |
Why This Matters
For research programs targeting P2X7 in inflammatory diseases, only the 2-(2-methoxyphenyl) regioisomer has demonstrated nanomolar antagonism; procuring the 3-position isomer will likely result in a complete loss of on-target activity.
- [1] BindingDB. BDBM50412149 (CHEMBL497967). IC50: 5.01 nM for human P2X7 antagonism in THP-1 cells. Also reports IC50 values of 10 nM and 10.2 nM in alternative P2X7 assays using human 1321N1 cells. View Source
